molecular formula C33H21N9 B14265141 4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine CAS No. 163630-08-8

4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine

Cat. No.: B14265141
CAS No.: 163630-08-8
M. Wt: 543.6 g/mol
InChI Key: RCBQADYBUIGTMO-UHFFFAOYSA-N
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Description

4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine is a complex organic compound featuring multiple pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Pyridine Rings: Starting from simple precursors like pyridine or substituted pyridines, various coupling reactions (e.g., Suzuki coupling) can be employed.

    Pyrimidine Ring Formation: Pyrimidine rings can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of Pyridine and Pyrimidine Rings: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the electronic properties of the rings.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Various substitution reactions can introduce different substituents onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Compounds with pyridine and pyrimidine rings are often explored for their potential as therapeutic agents, targeting various biological pathways.

    Biological Probes: The compound could be used as a probe to study biological systems, given its potential interactions with biomolecules.

Industry

    Chemical Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: The compound could be employed in analytical techniques to detect or quantify other substances.

Mechanism of Action

The mechanism by which 4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridyl)pyrimidine: A simpler analog with fewer pyridine rings.

    6-(2-Pyridyl)-2,4-diaminopyrimidine: Another compound with a pyridine-pyrimidine structure.

Uniqueness

4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine stands out due to its multiple pyridine and pyrimidine rings, which may confer unique electronic properties and potential for diverse applications.

Properties

CAS No.

163630-08-8

Molecular Formula

C33H21N9

Molecular Weight

543.6 g/mol

IUPAC Name

4-(6-pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine

InChI

InChI=1S/C33H21N9/c1-3-16-34-22(8-1)24-10-5-12-26(40-24)30-18-32(38-20-36-30)28-14-7-15-29(42-28)33-19-31(37-21-39-33)27-13-6-11-25(41-27)23-9-2-4-17-35-23/h1-21H

InChI Key

RCBQADYBUIGTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC=N3)C4=NC(=CC=C4)C5=NC=NC(=C5)C6=CC=CC(=N6)C7=CC=CC=N7

Origin of Product

United States

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